6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate
Description
This compound is a heterocyclic hybrid molecule featuring a 4-oxo-4H-pyran core linked to a 3,5-dimethoxybenzoate ester and a 5-acetamido-1,3,4-thiadiazole moiety via a sulfanylmethyl bridge. Its molecular formula is C₂₂H₂₁N₃O₇S₂ (based on structural analysis of analogs in and ), with a molecular weight of approximately 527.55 g/mol.
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O7S2/c1-10(23)20-18-21-22-19(31-18)30-9-14-7-15(24)16(8-28-14)29-17(25)11-4-12(26-2)6-13(5-11)27-3/h4-8H,9H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDVHOYXMAXYIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethoxybenzoate represents a novel class of heterocyclic compounds that exhibit a range of biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 437.87 g/mol. The structure consists of a pyran ring fused with a thiadiazole moiety, which is known for its diverse biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. The presence of the 1,3,4-thiadiazole moiety in this compound is significant as it has been associated with various antimicrobial activities. For instance:
- Antibacterial Activity : Compounds containing the thiadiazole ring have shown promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives with halogen substitutions have demonstrated enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound exhibits notable antifungal properties against pathogens like Candida albicans and Aspergillus niger. In vitro studies indicate that certain derivatives can achieve minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
Cytotoxic Effects
The cytotoxicity of the compound has been evaluated in various cancer cell lines. Thiadiazole derivatives are known to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. For example, studies have indicated that specific substitutions on the thiadiazole ring can enhance cytotoxicity against breast cancer cell lines .
Study 1: Antimicrobial Screening
A recent study focused on synthesizing several thiadiazole derivatives, including the target compound. The results demonstrated significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, with some derivatives showing zones of inhibition greater than 15 mm at concentrations of 500 μg/disk .
Study 2: Anticancer Activity
Another investigation assessed the anticancer potential of related compounds in vitro. The study revealed that compounds bearing the thiadiazole moiety exhibited selective cytotoxicity against prostate cancer cells with IC50 values in the low micromolar range. This suggests potential for further development as anticancer agents .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best contextualized against analogs with variations in the thiadiazole and benzoate substituents. Below is a detailed analysis:
Table 1: Structural and Physicochemical Comparison
Key Findings
Impact of Benzoate Substituents
- The 3,5-dimethoxybenzoate group in the target compound is associated with low aqueous solubility , as evidenced by analogous Cu(II) complexes (10⁻⁵–10⁻² mol/dm³) . This is attributed to steric hindrance and electron-donating methoxy groups, which reduce polarity.
- Replacement with 3,5-bis(trifluoromethyl) () introduces strong electron-withdrawing effects, likely further reducing solubility but enhancing metabolic stability in vivo.
Thiophene-2-amido () introduces aromaticity and π-π interactions, which could influence pharmacokinetic properties like absorption.
For example, 3,5-dimethoxybenzoate complexes exhibit antiferromagnetic interactions (μeff ~1.75 BM at 298 K), suggesting that electronic effects in the benzoate moiety could modulate reactivity in the target molecule .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
